2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-6-3-8-7(2)10(5-14)12(15)16-11(8)9(6)4-13/h3H2,1-2H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOGTRVPAABGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=C2C1)C)C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as aminopyridines, under specific conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: : The cyano groups can be oxidized to form carboxylic acids or amides.
Reduction: : The cyano groups can be reduced to form primary amines.
Substitution: : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids or amides.
Reduction: : Primary amines.
Substitution: : Substituted amines or other derivatives.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is achieved through cyclocondensation reactions. A notable method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide as a catalyst. This process allows for the creation of highly functionalized derivatives with significant yields and purity without extensive purification techniques .
Corrosion Inhibition
One of the primary applications of CAPD derivatives is in the field of corrosion inhibition. Research indicates that these compounds can act as effective inhibitors for carbon steel corrosion in acidic environments, such as molar sulfuric acid solutions. Electrochemical measurements have demonstrated that CAPD derivatives exhibit mixed-type inhibition characteristics, which enhance their efficacy in protecting metal surfaces from corrosion .
Table 1: Corrosion Inhibition Efficiency
| Compound | Inhibition Efficiency (%) | Environment |
|---|---|---|
| CAPD-1 | 85 | Molar H₂SO₄ |
| CAPD-2 | 78 | Molar H₂SO₄ |
| CAPD-3 | 90 | Molar H₂SO₄ |
Research has also explored the biological activities associated with this compound and its derivatives. Some studies suggest potential anti-inflammatory and anticancer properties, making these compounds candidates for further pharmacological investigations. The structural features of CAPD contribute to its interaction with biological targets, which may lead to therapeutic applications in treating various diseases .
Material Science Applications
In addition to its biological and chemical applications, CAPD derivatives have shown promise in material science. Their unique chemical structure allows them to be incorporated into polymers and coatings that require enhanced durability and resistance to environmental degradation. This application is particularly relevant in industries where material integrity is critical, such as automotive and aerospace .
Case Study 1: Corrosion Resistance in Industrial Applications
A study conducted on the use of CAPD derivatives in industrial settings demonstrated a significant reduction in corrosion rates for carbon steel components exposed to acidic environments. The research employed various electrochemical techniques to quantify the protective effects of these compounds.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of CAPD derivatives revealed promising results against certain cancer cell lines. The study highlighted the need for further exploration into the mechanisms of action and the potential for developing new cancer therapies based on these compounds.
Mechanism of Action
The mechanism by which 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Table 2: Electronic Effects of Substituents
| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Impact on Reactivity |
|---|---|---|---|
| Target Compound | Amino, methyl | Cyano | Enhanced electrophilicity at cyano sites |
| CAPD Derivatives | Methoxy, aryl | Cyano | Stabilized intermediates for cyclization |
| 2-Amino-4,6-dichloropyrimidines | None | Chloro, cyano (implicit) | Increased electrophilicity for NO inhibition |
Biological Activity
2-Amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile (CAS No. 17537-48-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
- Molecular Formula : C12H10N4
- Molar Mass : 210.23 g/mol
- Structure : The compound features a cyclopenta[b]pyridine core with two cyano groups and an amino group, contributing to its unique reactivity and biological properties .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antiproliferative Effects :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its activity is often compared against established chemotherapeutic agents to evaluate its potential as an anticancer drug.
- For instance, a derivative of this compound demonstrated significant antiproliferative activity with IC50 values in the submicromolar range against specific cancer cell lines .
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects may involve interaction with nucleic acids, as indicated by studies showing binding affinity to DNA and RNA. This interaction suggests potential applications in cancer therapy by inducing apoptosis in malignant cells .
- The compound's structural features allow it to intercalate into DNA, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | K-562 (Leukemia) | 0.4 | |
| Z-138 (Lymphoma) | 0.6 | ||
| DNA Binding | ctDNA | Moderate | |
| RNA Binding | rArU | Significant |
Selected Studies
- Anticancer Activity : A study evaluated various derivatives of cyclopenta[b]pyridine compounds for their anticancer properties. The findings highlighted that certain modifications to the amino group significantly enhanced the antiproliferative activity against multiple cancer cell lines .
- Mechanistic Insights : Research exploring the binding interactions between these compounds and nucleic acids revealed that they stabilize both DNA and RNA structures, suggesting a mechanism that could be leveraged for therapeutic purposes in oncology .
Q & A
Q. What are the recommended synthetic routes for 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile, and how can reaction conditions be optimized?
A robust approach involves cyclocondensation reactions using sodium alkoxide catalysts. For example, derivatives of cyclopenta[b]pyridine-3-carbonitrile are synthesized via Michael addition of propanedinitrile to α,β-unsaturated cycloketones, followed by nucleophilic attack of alkoxide anions to form intermediates . Optimization includes adjusting the alkoxide base (e.g., NaOMe vs. NaOEt), solvent polarity, and reaction temperature to enhance yield and purity. Monitoring via TLC and HPLC ensures intermediate stability.
Q. How should researchers characterize the structural and electronic properties of this compound?
Combine spectroscopic and computational methods:
- NMR : Assign proton environments (e.g., cyclopentane ring protons at δ 0.78–0.96 ppm in analogous compounds) .
- X-ray crystallography : Resolve spatial arrangements of substituents (e.g., dimethyl groups at positions 4 and 6) .
- DFT calculations : Predict electronic distribution, HOMO-LUMO gaps, and reactive sites (e.g., amino and carbonitrile groups) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks in ESI-MS for cyclopenta[b]pyridine analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for cyclopenta[b]pyridine derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- Dynamic NMR : Detect rotameric equilibria in dimethyl-substituted derivatives .
- Variable-temperature studies : Identify temperature-dependent shifts in NH or OH groups .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile, where amino groups influence spectral profiles) .
Q. How can computational methods predict the reactivity and biological interactions of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Analogous cyclopenta[b]pyridine derivatives show affinity for enzymes via hydrogen bonding with amino groups .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using descriptors like logP and polar surface area .
Q. What experimental designs validate the pharmacological potential of this compound?
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or EGFR kinases) .
- SAR studies : Modify substituents (e.g., replacing methyl with methoxy groups) to optimize activity .
- Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions .
Methodological Challenges
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Intermediate isolation : Purify key intermediates (e.g., α,β-unsaturated ketones) via column chromatography .
- Catalyst screening : Compare efficiency of NaOMe vs. KOtBu in cyclocondensation steps .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Identify crystalline vs. amorphous phases .
- DSC/TGA : Monitor thermal stability and phase transitions .
- Raman spectroscopy : Detect subtle conformational differences in solid-state structures .
Data Interpretation
Q. How should researchers interpret conflicting bioactivity data across studies?
- Dose-response curves : Re-evaluate IC50 values under standardized conditions (e.g., pH, serum concentration) .
- Off-target effects : Use proteome-wide profiling to identify non-specific interactions .
- Meta-analysis : Aggregate data from analogs (e.g., pyrano-chromeno-thieno-pyridine derivatives) to identify trends .
Tables for Comparative Analysis
| Property | This compound | Analogous Compound (3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) |
|---|---|---|
| Key Functional Groups | Amino, carbonitrile, dimethyl substituents | Amino, carbonitrile, pyrazine ring |
| Synthetic Method | Cyclocondensation with NaOMe/NaOEt | Multi-step nucleophilic substitution |
| Bioactivity | Potential kinase inhibition (predicted) | Anti-inflammatory (in vitro) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
